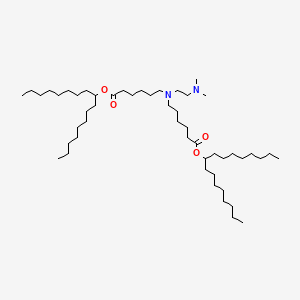
Di(heptadecan-9-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various applications, including drug delivery systems. The compound is characterized by its long hydrophobic tails and a polar head group, which allows it to interact with both hydrophobic and hydrophilic environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate typically involves the esterification of heptadecan-9-ol with 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halide or thiol derivatives.
Applications De Recherche Scientifique
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the formation of lipid nanoparticles for gene delivery and drug delivery systems.
Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound’s cationic nature allows it to interact with negatively charged cell membranes, promoting cellular uptake. Once inside the cell, the nanoparticles release their cargo, which can then exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (MC3)
Uniqueness
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to form stable lipid nanoparticles, making it particularly effective for drug delivery applications .
Propriétés
Formule moléculaire |
C50H100N2O4 |
|---|---|
Poids moléculaire |
793.3 g/mol |
Nom IUPAC |
heptadecan-9-yl 6-[2-(dimethylamino)ethyl-(6-heptadecan-9-yloxy-6-oxohexyl)amino]hexanoate |
InChI |
InChI=1S/C50H100N2O4/c1-7-11-15-19-23-29-37-47(38-30-24-20-16-12-8-2)55-49(53)41-33-27-35-43-52(46-45-51(5)6)44-36-28-34-42-50(54)56-48(39-31-25-21-17-13-9-3)40-32-26-22-18-14-10-4/h47-48H,7-46H2,1-6H3 |
Clé InChI |
LCDZAKONWAWGNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


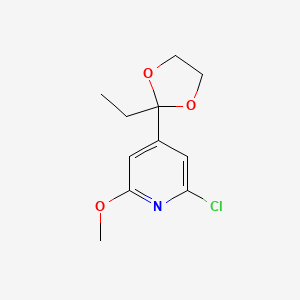
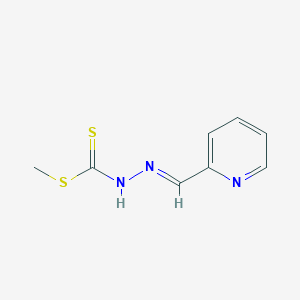
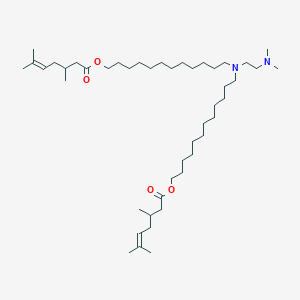
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
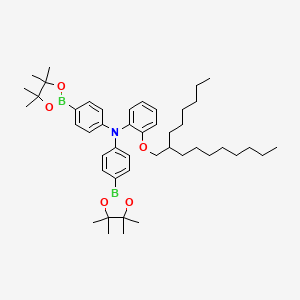
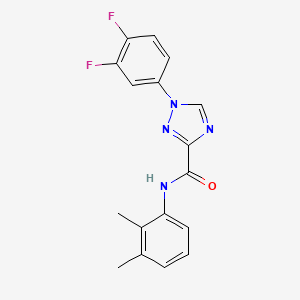
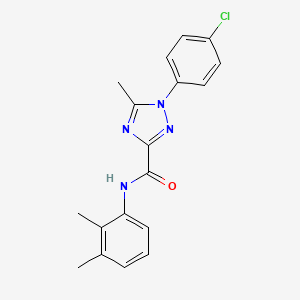
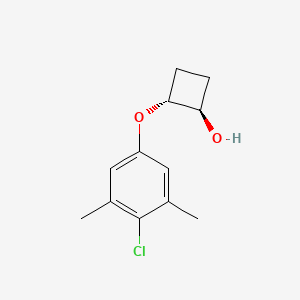

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
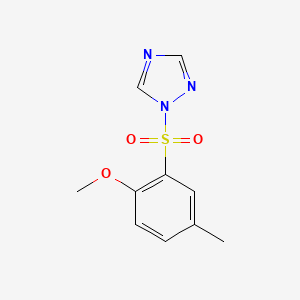
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
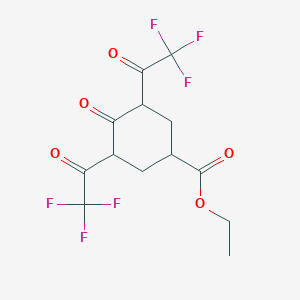
![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
